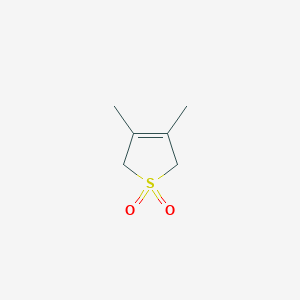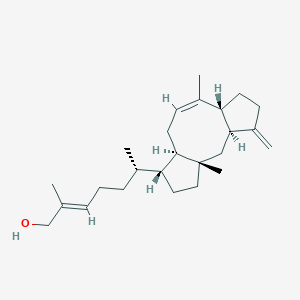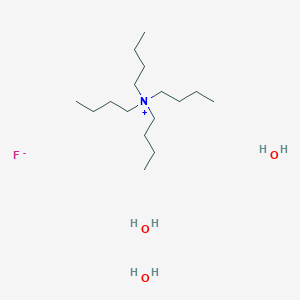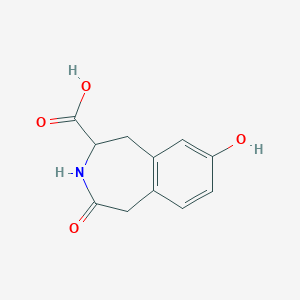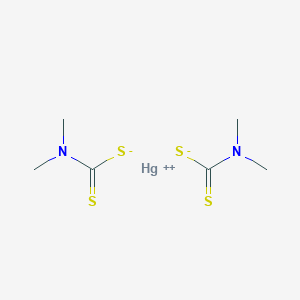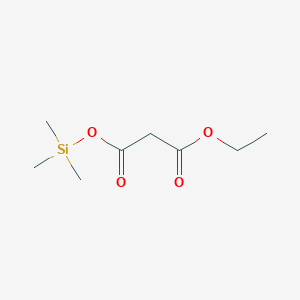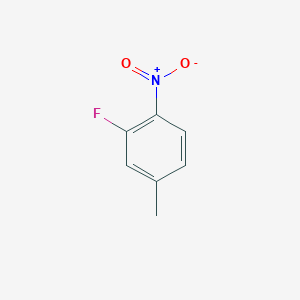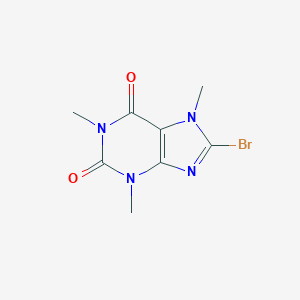
Bromocyclopentylmagnesium
Übersicht
Beschreibung
Bromocyclopentylmagnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagents are highly reactive and can participate in a variety of chemical reactions, making them valuable tools for constructing complex organic molecules .
Synthesis Analysis
The synthesis of Grignard reagents, including bromocyclopentylmagnesium, often involves the use of activated magnesium, which can be achieved by using an alloy of magnesium with another metal, such as copper. This activation enhances the reactivity of magnesium, facilitating the formation of the Grignard reagent . In some cases, the synthesis of Grignard reagents can be tuned by the choice of metal, as seen in the synthesis of cyclopentylmagnesium bromide, where the presence of ZnCl2 can influence the reaction outcome .
Molecular Structure Analysis
The molecular structure of Grignard reagents can be complex, often involving dimeric or polymeric forms. For example, the structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex has been studied using single-crystal X-ray diffraction techniques, revealing a four-coordinate magnesium atom with bridging bromine atoms . Similarly, the structure of an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide consists of a polymeric chain with tetracoordinate magnesium atoms .
Chemical Reactions Analysis
Grignard reagents are known for their versatility in chemical reactions. They can be used for nucleophilic addition to carbonyl compounds, leading to the formation of alcohols. The facial selectivity of these additions can be influenced by substituents and reaction conditions, as well as the use of Lewis acids . Additionally, Grignard reagents can undergo exchange reactions with other halides, as demonstrated by the selective bromine-magnesium exchange to synthesize pyridylselenium compounds . They can also participate in transmetalation reactions, as shown by the conversion of α-bromocyclopropyltin compounds to α-bromocyclopropyllithium reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like bromocyclopentylmagnesium are influenced by their molecular structure and the nature of the solvent used during their preparation and reactions. These reagents are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of Grignard reagents can be modulated by temperature, as seen in the stability of α-bromocyclopropylmagnesium chloride compounds at low temperatures . The presence of oxygen in certain positions can also affect the reactivity of secondary alkylmagnesium bromides with anhydrides .
Wissenschaftliche Forschungsanwendungen
Another example is the use of siderophores, which are renowned for their high iron binding capacity, essential for all life forms requiring iron . The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Biomedical Applications : Magnesium-based compounds, such as magnesium ceramics, have been extensively utilized across biomedical fields . They possess multiple characteristics directly applicable to human biology; they are anti-inflammatory, antibacterial, antiviral, and offer anti-cancer effects . In a vascular stent, the incorporation of magnesium ceramic nanoparticles enhances re-endothelialization . Additionally, tissue regeneration for bone, cartilage, and kidney can be promoted by magnesium ceramics .
-
Biomedical Applications : Magnesium-based compounds, such as magnesium ceramics, have been extensively utilized across biomedical fields . They possess multiple characteristics directly applicable to human biology; they are anti-inflammatory, antibacterial, antiviral, and offer anti-cancer effects . In a vascular stent, the incorporation of magnesium ceramic nanoparticles enhances re-endothelialization . Additionally, tissue regeneration for bone, cartilage, and kidney can be promoted by magnesium ceramics .
Safety And Hazards
Eigenschaften
IUPAC Name |
magnesium;cyclopentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXNLAYOWCGCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067756 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocyclopentylmagnesium | |
CAS RN |
33240-34-5 | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromocyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






